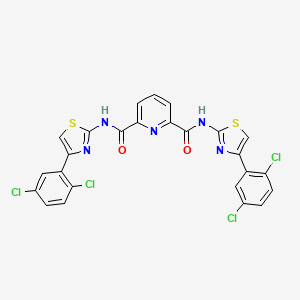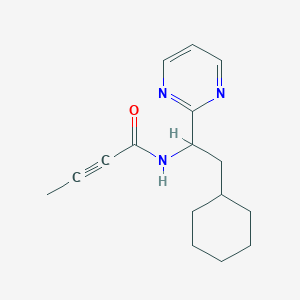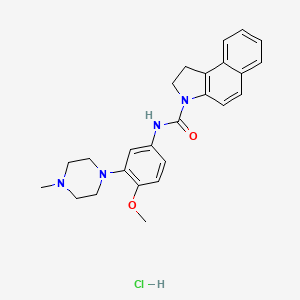
5-methyl-2-(3-nitrophenyl)-4-phenyl-1,2-dihydro-3H-pyrazol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-methyl-2-(3-nitrophenyl)-4-phenyl-1,2-dihydro-3H-pyrazol-3-one, commonly referred to as 5-methyl-2-NP, is a heterocyclic compound with a wide range of applications in the medical, pharmaceutical, and chemical industries. It is an important intermediate in the synthesis of various drugs and has been used in the synthesis of a variety of compounds, including drugs, dyes, and other organic materials. 5-methyl-2-NP is also used in the synthesis of a variety of other heterocyclic compounds, including the important drug 5-fluorouracil.
Applications De Recherche Scientifique
Molecular Structure and Hydrogen Bonding
The compound 5-methyl-2-(3-nitrophenyl)-4-phenyl-1,2-dihydro-3H-pyrazol-3-one has been studied for its molecular structure and hydrogen bonding characteristics. Researchers found that in certain derivatives, molecules are linked into complex sheets or chains by combinations of N-H...N, N-H...O, and C-H...O hydrogen bonds, exhibiting polarized molecular-electronic structures (Portilla et al., 2007).
Metal Ion Detection and Extraction
This compound has been examined as a reagent for the detection and solvent extraction of metal ions. It shows promise as a group-extraction reagent for the spectrophotometric determination of various metal ions like copper, nickel, cobalt, manganese, zinc, chromium(VI), and molybdenum(VI) (Mirza & Nwabue, 1981).
Synthesis of Heterocyclic Dyes
The compound is involved in the synthesis of heterocyclic dyes. Researchers have synthesized isomeric heterocyclic dyes using diazotization reactions, finding that the introduction of additional carboxyl and hydroxyl groups in the phenyl ring makes them effective multidentate chelating ligands in coordination chemistry (Qian et al., 2019).
Corrosion Inhibition
Pyrazole derivatives, including variants of this compound, have been investigated as novel corrosion inhibitors for mild steel, an application useful in industrial processes. These inhibitors have shown high efficiency and have been studied using various techniques like gravimetric analysis, potentiodynamic polarization, and electrochemical impedance spectroscopy (Dohare et al., 2017).
Investigation of Basicity
The basicity of 4,5-dihydropyrazoles, including compounds similar to 5-methyl-2-(3-nitrophenyl)-4-phenyl-1,2-dihydro-3H-pyrazol-3-one, has been investigated. The pKa values of derivatives substituted at position 1 were determined, and theoretical calculations were performed to predict the inversion of N-1 and N-2 basicity between certain derivatives (Alkorta et al., 2000).
Bioinorganic Chemistry
In bioinorganic chemistry, reactions of similar compounds with metals like Co(II), Ni(II), and Cu(II) have been studied. These reactions have been analyzed for their potential in vitro cytotoxic activity against certain cells and antimicrobial activity against bacteria and yeasts (Asegbeloyin et al., 2014).
Propriétés
IUPAC Name |
5-methyl-2-(3-nitrophenyl)-4-phenyl-1H-pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3/c1-11-15(12-6-3-2-4-7-12)16(20)18(17-11)13-8-5-9-14(10-13)19(21)22/h2-10,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZYSDRGARDURMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC(=CC=C2)[N+](=O)[O-])C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-2-(3-nitrophenyl)-4-phenyl-1,2-dihydro-3H-pyrazol-3-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(3,4-Dimethoxyphenyl)-2-[(3-oxobutan-2-yl)sulfanyl]-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B2890641.png)
![1-{6-Bromoimidazo[1,2-a]pyrazin-2-yl}-3-ethyl-3-(2-methylprop-2-en-1-yl)urea](/img/structure/B2890642.png)


![2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2890647.png)


![2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2890651.png)

![(E)-1-(thiophen-2-ylsulfonyl)-N-(3,4,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)piperidine-4-carboxamide](/img/structure/B2890653.png)


![(E)-4-(benzylsulfonyl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)butanamide](/img/structure/B2890658.png)
